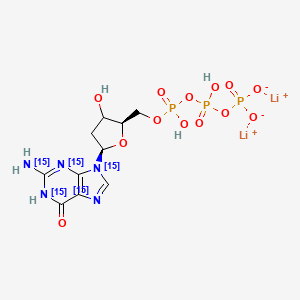
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene is a deuterated organic compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic composition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene typically involves the deuteration of a precursor compound. One common method is the catalytic hydrogenation of 1-Methyl-4-(prop-2-yn-1-yl)cyclohexa-1,4-diene using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under mild to moderate conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Wirkmechanismus
The mechanism by which 1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms alters the bond dissociation energies and reaction rates compared to non-deuterated analogs. This can lead to changes in the stability, reactivity, and overall behavior of the compound in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(prop-2-yn-1-yl)cyclohexa-1,4-diene: The non-deuterated analog of the compound.
1,4-Cyclohexadiene: A structurally similar compound with different substituents.
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,3-diene: An isomer with a different position of the double bonds.
Uniqueness
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene is unique due to its deuterium incorporation, which imparts distinct physical and chemical properties. This makes it valuable for studying isotope effects and for applications requiring stable isotopic labeling.
Eigenschaften
Molekularformel |
C10H16 |
|---|---|
Molekulargewicht |
139.25 g/mol |
IUPAC-Name |
1-methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,7-8H,5-6H2,1-3H3/i1D3 |
InChI-Schlüssel |
YKFLAYDHMOASIY-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C)C1=CCC(=CC1)C |
Kanonische SMILES |
CC1=CCC(=CC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid](/img/structure/B12372043.png)


![(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12372073.png)
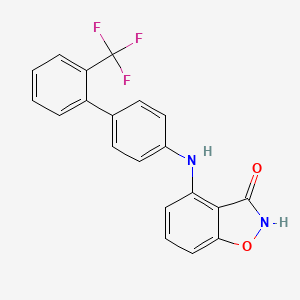
![N-cyclopentyl-N-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-4-(1H-imidazol-5-ylmethylamino)benzenesulfonamide](/img/structure/B12372081.png)


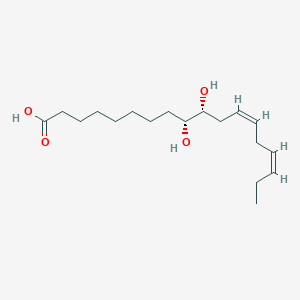
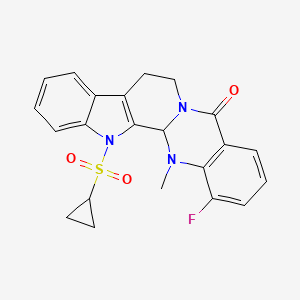
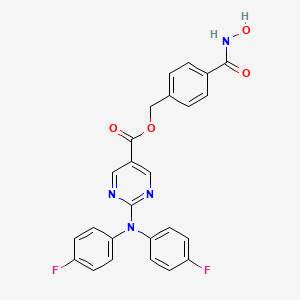
![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)
